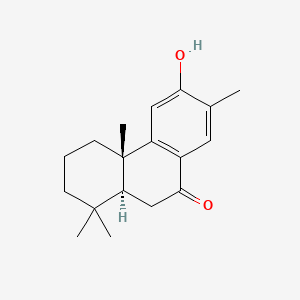

Nimbiol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4aS,10aS)-6-hydroxy-1,1,4a,7-tetramethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-11-8-12-13(9-14(11)19)18(4)7-5-6-17(2,3)16(18)10-15(12)20/h8-9,16,19H,5-7,10H2,1-4H3/t16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAVQANUJQBBFF-FUHWJXTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C3(CCCC(C3CC2=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1O)[C@]3(CCCC([C@@H]3CC2=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878349 | |

| Record name | Nimbiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561-95-5, 56760-98-6 | |

| Record name | (4aS,10aS)-2,3,4,4a,10,10a-Hexahydro-6-hydroxy-1,1,4a,7-tetramethyl-9(1H)-phenanthrenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=561-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nimbiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nimbiol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056760986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nimbiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIMBIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/946NA6450V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NIMBIOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98DK0A54O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Nimbolide: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nimbolide, a tetranortriterpenoid derived from the leaves and flowers of the Neem tree (Azadirachta indica), has emerged as a compound of significant interest in oncological and pharmacological research.[1] Its potent cytotoxic, anti-inflammatory, and anti-proliferative properties are attributed to its unique and complex chemical structure. This document provides a comprehensive technical overview of the chemical structure of nimbolide, its biological activities with supporting quantitative data, and detailed experimental protocols for its isolation, characterization, and bioactivity assessment. Furthermore, key signaling pathways modulated by nimbolide are visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties of Nimbolide

Nimbolide is classified as a C-seco-meliacine, a specific class of limonoids, characterized by a highly oxygenated and rearranged triterpenoid skeleton.[2][3]

Core Structure

The foundational structure of nimbolide is built upon a decalin skeleton.[2][3] Key functional groups and structural features that are believed to be crucial for its biological activity include an α,β-unsaturated ketone and a γ-lactone moiety.[2] Additionally, the presence of a furan ring is a characteristic feature of this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of nimbolide is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₇ | [2][4][5][6] |

| Molecular Weight | 466.52 g/mol | [5][6] |

| IUPAC Name | methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadeca-7,13-dien-10-yl]acetate | [4][6] |

| CAS Number | 25990-37-8 | [5][6] |

| Appearance | White to off-white solid; colorless plates | [1][2] |

| Melting Point | 245-247 °C | [2] |

| SMILES String | CC1=C2--INVALID-LINK--O[C@H]4[C@@]2(--INVALID-LINK--CC(=O)OC)C | [6] |

| InChI Key | JZIQWNPPBKFOPT-LSYMHUITSA-N | [5][6] |

Biological Activity and Quantitative Data

Nimbolide exhibits a broad range of biological activities, with its anti-cancer properties being the most extensively studied. It has been shown to be cytotoxic to a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for nimbolide against several human cancer cell lines are summarized in Table 2.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| BCWM.1 | Waldenstrom Macroglobulinemia | 0.20 | [4][6] |

| CEM/ADR5000 | Leukemia (multidrug-resistant) | 0.3 | [2] |

| U87.MG | Glioblastoma | 1.12 | [2] |

| HT-29 | Colon Cancer | 1.25 | [4] |

| PC-3 | Prostate Cancer | 2.0 | [7] |

| EJ and 5637 | Bladder Cancer | ~3.0 | [5] |

| MDA-MB-231 (Resistant) | Breast Cancer | 3.7 | [2] |

| MCF-7 (Sensitive) | Breast Cancer | 4.7 | [2] |

| Du-145 (24h) | Prostate Cancer | 6.86 | [1] |

| PC-3 (24h) | Prostate Cancer | 8.01 | [1] |

| A-549 (24h) | Lung Cancer | 11.16 | [1] |

| CCRF-CEM | Leukemia (sensitive) | 17.4 | [2] |

Key Signaling Pathways Modulated by Nimbolide

Nimbolide exerts its biological effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases. These include the NF-κB, PI3K/Akt, MAPK, and Wnt signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments related to nimbolide research.

Isolation and Purification of Nimbolide from Azadirachta indica Leaves

This protocol is based on a microwave-assisted extraction (MAE) method, which offers a rapid and efficient alternative to conventional extraction techniques.[4][5][8]

5.1.1 Materials and Reagents:

-

Dried, powdered leaves of Azadirachta indica

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Silica gel for preparative thin-layer chromatography (PTLC)

-

Microwave extraction system

-

Rotary evaporator

-

PTLC plates and chamber

5.1.2 Extraction Procedure:

-

Microwave-Assisted Extraction:

-

Place 5.00 g of powdered neem leaves into the microwave extractor vessel.

-

Add the extraction solvent at a solid-to-liquid ratio of 1:16 g/mL.

-

Set the microwave power to 280 W and the extraction time to 22 minutes.

-

After extraction, allow the mixture to cool.

-

-

Solvent Evaporation:

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.

-

-

Fractionation:

-

Dissolve the crude extract in dichloromethane (DCM).

-

5.1.3 Purification Procedure:

-

Preparative Thin-Layer Chromatography (PTLC):

-

Apply the DCM crude extract onto a silica gel PTLC plate.

-

Develop the plate in a chromatographic chamber using a mobile phase of ethyl acetate/hexane (4:6 v/v).

-

Visualize the bands under UV light and identify the band corresponding to nimbolide based on its Rf value.

-

Scrape the silica gel containing the nimbolide band from the plate.

-

-

Final Elution:

-

Elute the nimbolide from the silica gel using ethyl acetate.

-

Filter the solution and evaporate the solvent to obtain purified nimbolide (purity >98%).[4]

-

Structural Elucidation of Nimbolide

The identity and purity of the isolated nimbolide should be confirmed using spectroscopic methods.

5.2.1 Materials and Reagents:

-

Purified nimbolide

-

Deuterated solvents (e.g., CDCl₃ or Acetone-d₆) for NMR

-

Potassium bromide (KBr) for FT-IR

5.2.2 Protocol:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the purified nimbolide.

-

Acquire the FT-IR spectrum to identify characteristic functional groups.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Analyze the purified compound using a mass spectrometer to determine its molecular weight and fragmentation pattern.

-

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][11][12]

5.3.1 Materials and Reagents:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

Nimbolide stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., isopropanol with 0.04 N HCl)

-

96-well plates

-

Microplate reader

5.3.2 Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

-

Treatment with Nimbolide:

-

Prepare serial dilutions of nimbolide in culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the nimbolide dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Determine the IC₅₀ value by plotting cell viability against nimbolide concentration.

-

Cell Migration Assessment using Wound Healing (Scratch) Assay

This assay is used to study cell migration in vitro.[3][13][14][15]

5.4.1 Materials and Reagents:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

Nimbolide

-

12-well or 24-well plates

-

Sterile 200 µL pipette tip or a specialized scratch tool

-

Microscope with a camera

5.4.2 Protocol:

-

Cell Seeding:

-

Seed cells in a multi-well plate to create a confluent monolayer.

-

-

Creating the "Wound":

-

Once the cells are confluent, use a sterile pipette tip to create a straight scratch or "wound" in the monolayer.

-

-

Washing and Treatment:

-

Gently wash the wells with PBS to remove detached cells.

-

Add fresh medium containing the desired concentration of nimbolide or vehicle control.

-

-

Imaging:

-

Capture images of the scratch at time zero (immediately after scratching).

-

Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).

-

-

Data Analysis:

-

Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure over time to assess the effect of nimbolide on cell migration.

-

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. [PDF] Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves | Semantic Scholar [semanticscholar.org]

- 3. med.virginia.edu [med.virginia.edu]

- 4. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. researchgate.net [researchgate.net]

- 8. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. n-genetics.com [n-genetics.com]

- 14. Wound healing assay | Abcam [abcam.com]

- 15. ibidi.com [ibidi.com]

Nimbin and Its Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbin, a prominent tetranortriterpenoid isolated from the neem tree (Azadirachta indica), along with its structurally diverse derivatives, has garnered significant scientific interest due to a wide spectrum of biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological properties of nimbin and its analogues, with a focus on their anti-inflammatory, anticancer, antioxidant, antidiabetic, antiviral, and insecticidal effects. This document summarizes key quantitative data, details critical experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction

The neem tree (Azadirachta indica) has been a cornerstone of traditional medicine for centuries, with various parts of the tree utilized for their therapeutic properties. Among the plethora of bioactive compounds isolated from neem, the limonoid nimbin stands out for its diverse and potent biological effects. The unique chemical scaffold of nimbin has also inspired the synthesis of numerous derivatives, leading to a broad library of compounds with potentially enhanced or novel activities. This guide aims to consolidate the current scientific knowledge on the biological activities of nimbin and its derivatives, providing a technical foundation for further research and development.

Anti-inflammatory Activity

Nimbin and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.

Mechanism of Action

The anti-inflammatory effects of nimbin are largely attributed to its ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This is achieved through the inhibition of critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: Nimbin and its analogs have been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[1] This inhibition prevents the transcription of genes encoding for inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

MAPK Pathway: Nimbin derivatives have also been found to modulate the MAPK signaling cascade, including the p38 and ERK pathways, which are involved in the production of inflammatory cytokines.[2]

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Nimbin | NO Production (Griess Assay) | RAW 264.7 | - | [3] |

| Nimbin Derivative (unspecified) | COX-1 Inhibition | - | >100 µM | [4] |

| Nimbin Derivative (unspecified) | COX-2 Inhibition | - | 8.2 - 22.6 µM | [4] |

| Damnacanthal (related compound) | NO Production | RAW 264.7 | 1.56 µM | [3] |

| 2-hydroxymethyl-3-O-prenylanthraquinone (related compound) | NO Production | RAW 264.7 | 6.80 µM | [3] |

Experimental Protocols

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.[5]

-

Treatment: Pre-treat the cells with various concentrations of nimbin or its derivatives for 2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for a further 24 hours.[5]

-

Griess Reaction:

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[5][6]

-

Incubate at room temperature for 10 minutes, protected from light.[6]

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

-

Sample Collection: Collect cell culture supernatants from treated and stimulated cells as described in the Griess assay protocol.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for PGE2 or the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add diluted samples and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate, wash, and add a TMB substrate solution.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Quantification: Calculate the concentration of PGE2 or cytokines from the standard curve.

Signaling Pathway Diagram

Figure 1. Simplified signaling pathway for the anti-inflammatory action of nimbin.

Anticancer Activity

Nimbin and its derivatives exhibit potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.

Mechanism of Action

The anticancer mechanisms of nimbin are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell signaling pathways.

-

Apoptosis Induction: Nimbin derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.

-

Signaling Pathway Modulation: Nimbin and its analogs can modulate critical cancer-related signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][7] In silico studies suggest that nimbin can bind to and potentially inhibit PI3K and Akt.[1]

Quantitative Data: Cytotoxic Activity

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Nimbin | Brine Shrimp | Lethality Assay | 15.6 µg/mL | [8] |

| 6-homodesacetylnimbin | Brine Shrimp | Lethality Assay | Moderate Activity | [9] |

| 6-desacetylnimbin | Brine Shrimp | Lethality Assay | Little Activity | [9] |

| Nimbolide (related compound) | MCF-7 (Breast Cancer) | - | 10 µg/mL | [1] |

| Nimbolide (related compound) | MDA-MB-231 (Breast Cancer) | - | 50 µg/mL | [1] |

Experimental Protocols

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of nimbin or its derivatives and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Protein Extraction: Lyse treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagram

Figure 2. Simplified PI3K/Akt signaling pathway targeted by nimbin in cancer cells.

Antioxidant Activity

Nimbin and its derivatives possess antioxidant properties, which contribute to their overall therapeutic potential.

Mechanism of Action

The antioxidant activity of these compounds is primarily due to their ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cellular components.

Quantitative Data: Antioxidant Activity

| Compound | Assay | Result | Reference |

| Nimbin | DPPH Scavenging | 12.35% inhibition | [8] |

| Nimbin (in hexane fraction of bark) | - | 271 µg/g dry weight | [10] |

| Nimbin (in methanolic extract of bark) | - | 260 µg/g dry weight | [10] |

Experimental Protocols

-

Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity.

Antidiabetic Activity

Emerging evidence suggests that nimbin and its derivatives may have potential in the management of diabetes.

Mechanism of Action

The antidiabetic effects are thought to be mediated through the enhancement of glucose uptake by peripheral tissues, potentially involving the insulin signaling pathway. In silico studies have shown that nimbin analogs can interact with components of the insulin signaling cascade.[1]

Experimental Protocols

-

Cell Culture: Differentiate L6 myoblasts into myotubes.

-

Treatment: Treat the myotubes with nimbin derivatives for a specified period.

-

Glucose Uptake: Incubate the cells with 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), a fluorescent glucose analog.[11]

-

Measurement: Measure the fluorescence intensity of the cells using a fluorescence microplate reader or flow cytometer.

-

Analysis: Compare the glucose uptake in treated cells to untreated and insulin-treated controls.

Antiviral Activity

Nimbin and its derivatives have shown promise as antiviral agents against a range of viruses.

Mechanism of Action

The antiviral activity may involve the inhibition of viral entry, replication, or other stages of the viral life cycle.

Experimental Protocols

-

Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells for HSV-1) in a multi-well plate.[12]

-

Infection and Treatment: Infect the cells with the virus in the presence of varying concentrations of the test compound.[12]

-

Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., methylcellulose) to restrict viral spread to adjacent cells.[13]

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques.[13]

-

Calculation: Determine the concentration of the compound that reduces the number of plaques by 50% (IC50).

Insecticidal Activity

Nimbin is a well-known insecticidal compound found in neem oil.

Mechanism of Action

Nimbin acts as an antifeedant and growth regulator in various insect species. Photo-oxidation products of nimbin have shown even greater activity.[14]

Quantitative Data: Insecticidal Activity

| Compound | Insect Species | Assay | LC50/LD50 Value | Reference |

| Nimbin photo-oxidation products | Spodoptera littoralis, Spodoptera frugiperda, Helicoverpa armigera | Antifeedant/Toxicity | Greater than nimbin | [14] |

Conclusion

Nimbin and its derivatives represent a rich source of bioactive molecules with a remarkable diversity of pharmacological activities. Their ability to modulate multiple signaling pathways, particularly those involved in inflammation and cancer, underscores their therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into these promising natural products and their analogues, with the ultimate goal of translating this knowledge into novel therapeutic agents. Further studies are warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds.

References

- 1. Targeting breast cancer cell signaling molecules PI3K and Akt by phytochemicals Cannabidiol, Nimbin and Acetogenin: An in silico approach [jbiomed.com]

- 2. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]

- 3. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ajchem-b.com [ajchem-b.com]

- 9. Antioxidant activity and quantitative estimation of azadirachtin and nimbin in Azadirachta Indica A. Juss grown in foothills of Nepal | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Biosynthesis of Neem Limonoids: A Technical Guide for Researchers

An in-depth exploration of the biosynthetic pathway of neem limonoids, offering valuable insights for researchers, scientists, and drug development professionals. This guide details the molecular journey from primary metabolites to the complex structures of bioactive compounds like azadirachtin, providing a comprehensive overview of the key enzymes, regulatory mechanisms, and experimental methodologies.

The neem tree (Azadirachta indica), a cornerstone of traditional medicine, is a rich source of structurally diverse and biologically active secondary metabolites known as limonoids. These tetranortriterpenoids, with azadirachtin being the most prominent example, exhibit a wide range of pharmacological and insecticidal properties. Understanding the intricate biosynthetic pathway of these complex molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a detailed overview of the current knowledge on neem limonoid biosynthesis, focusing on the core pathway, key enzymatic players, quantitative data, and the experimental protocols used to elucidate this complex process.

The Core Biosynthetic Pathway: From Isoprene Units to Protolimonoids

The biosynthesis of neem limonoids originates from the ubiquitous five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Evidence from stable isotope labeling studies strongly indicates that the mevalonate (MVA) pathway is the primary source of these isoprenoid precursors for limonoid biosynthesis in neem[1][2]. The expression levels of genes encoding key enzymes of the MVA pathway, such as 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGR), are significantly higher compared to those of the plastidial methylerythritol 4-phosphate (MEP) pathway in tissues where limonoids accumulate[1][3].

The pathway commences with the head-to-tail condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to produce the C30 triterpene precursor, squalene. Squalene is subsequently epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene[4][5].

A crucial branching point in triterpenoid biosynthesis occurs at the cyclization of 2,3-oxidosqualene. In neem, the enzyme tirucalla-7,24-dien-3β-ol synthase (AiTTS1), an oxidosqualene cyclase (OSC), catalyzes the formation of the tetracyclic triterpene, tirucalla-7,24-dien-3β-ol. This compound serves as the foundational scaffold for the subsequent elaboration into various limonoids[6].

The transformation of tirucalla-7,24-dien-3β-ol into the first protolimonoid, melianol, involves a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYPs)[7]. While the complete set of CYPs involved in the entire pathway to complex limonoids like azadirachtin is not fully elucidated, several candidates have been identified through transcriptomic analyses and functional characterization in heterologous systems[4][5]. These enzymes are responsible for the characteristic modifications of the triterpene skeleton, including ring cleavage and the introduction of various functional groups.

References

- 1. Considerable Azadirachtin Production in Neem Cell Culture under Abiotic Elicitor Induction [jmpb.areeo.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 5. Tirucalla-7,24-dien-3beta-ol | Benchchem [benchchem.com]

- 6. Comparison of anti-feedant and insecticidal activity of nimbin and salannin photo-oxidation products with neem (Azadirachta indica) limonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Village Pharmacy's Secret: A Technical Guide to the Discovery and Enduring Legacy of Azadirachtin

For decades, the neem tree (Azadirachta indica) has been a cornerstone of traditional agriculture and medicine in many parts of the world, its insect-repelling properties a well-documented piece of folk wisdom. It wasn't until the 20th century, however, that scientific inquiry began to unravel the chemical intricacies behind this natural pesticide, leading to the discovery of its potent active ingredient: azadirachtin. This technical guide provides an in-depth exploration of the history, discovery, and chemical characterization of azadirachtin, tailored for researchers, scientists, and drug development professionals.

From Traditional Use to Scientific Scrutiny: A Historical Overview

The insecticidal properties of the neem tree have been recognized for centuries in India and surrounding regions.[1] Traditional practices included placing dried neem leaves in stored grains and books to ward off pests and using aqueous extracts of the fruit to spray on crops.[1] The first documented scientific reports on the insect-repelling capabilities of neem emerged in the late 1920s. In 1928 and 1929, Indian scientists R.N. Chopra and M.A. Husain demonstrated that a dilute aqueous suspension of ground neem kernels could effectively repel desert locusts.[2]

However, the true potential of neem as a powerful insect control agent was more definitively showcased in 1962 by S. Pradhan. His field tests in New Delhi revealed that crops sprayed with a water suspension of ground neem kernels were protected from locusts for up to three weeks, with the insects refusing to feed on the treated plants.[2] This pivotal observation of potent antifeedant activity spurred further research into the chemical constituents of the neem tree.

The journey to isolate the active compound was a significant undertaking. In 1968, D. Morgan and his colleagues at the University of Keele were the first to isolate azadirachtin, the compound responsible for the majority of the neem tree's insecticidal effects.[2][3] The structural elucidation of this complex molecule, however, would take several more years of intensive research.

The Chemical Marvel: Structure and Properties of Azadirachtin

Azadirachtin is a highly complex tetranortriterpenoid limonoid, a class of secondary metabolites found in plants of the Meliaceae family.[3][4] Its intricate molecular architecture presented a formidable challenge to chemists for many years.

Table 1: Physicochemical Properties of Azadirachtin A

| Property | Value | Reference |

| Chemical Formula | C35H44O16 | [4] |

| Molar Mass | 720.71 g/mol | [4] |

| Appearance | White microcrystalline solid | [5] |

| Stereogenic Centers | 16 | [4] |

The molecule boasts a plethora of oxygen-containing functional groups, including an enol ether, acetal, hemiacetal, a tetra-substituted epoxide, and various carboxylic esters, alongside both secondary and tertiary hydroxyl groups and a tetrahydrofuran ether.[4] This dense arrangement of reactive groups contributes to its potent biological activity and also to the difficulty in its chemical synthesis. The first total synthesis of azadirachtin was not achieved until 2007, over two decades after its discovery, by the research group of Steven Ley at the University of Cambridge.[4]

Unraveling the Mechanism: Azadirachtin's Mode of Action

Azadirachtin exerts its effects on insects through a multi-pronged attack, primarily acting as a potent antifeedant and an insect growth regulator. It is known to affect over 200 species of insects.[4]

Antifeedant Properties

One of the most immediate and striking effects of azadirachtin is its ability to deter insects from feeding. This is a crucial aspect of its protective effect on crops. Even at very low concentrations, it can prevent insects from consuming treated plant material.

Insect Growth Regulation

Azadirachtin's primary mode of action as an insecticide is through the disruption of the insect endocrine system. It structurally mimics the insect molting hormone, ecdysone, and interferes with its signaling pathway.[6] This disruption leads to a cascade of developmental abnormalities.

Specifically, azadirachtin has been shown to:

-

Inhibit Ecdysone Synthesis and Release: It interferes with the production and release of prothoracicotropic hormone (PTTH) from the corpus cardiacum, which in turn reduces the synthesis and release of ecdysone from the prothoracic gland.

-

Antagonize Ecdysone Receptors: Azadirachtin can compete with ecdysone for binding to its receptor, further disrupting the signaling cascade.

-

Disrupt Juvenile Hormone (JH) Signaling: It also affects the levels and activity of juvenile hormone, another critical regulator of insect development and metamorphosis.

This hormonal imbalance leads to incomplete molting, pupation failure, and the emergence of malformed adults, ultimately resulting in insect mortality.

Caption: Simplified signaling pathway of insect molting and development, and its disruption by azadirachtin.

Quantitative Biological Activity

The efficacy of azadirachtin varies depending on the insect species, its developmental stage, and the method of application. The following tables summarize some of the reported quantitative data on its insecticidal, antifeedant, and growth-regulating activities.

Table 2: Insecticidal Activity of Azadirachtin (LC50/LD50 Values)

| Insect Species | Order | Life Stage | Method | Value | Reference |

| Plutella xylostella | Lepidoptera | 3rd Instar Larva | Choice Test | LC50: 0.37 µg/ml (72h) | [7] |

| Plutella xylostella | Lepidoptera | 4th Instar Larva | Choice Test | LC50: 0.34 µg/ml (72h) | [7] |

| Spodoptera frugiperda | Lepidoptera | 3rd Instar Larva | Diet Incorporation | LC50: 1.15 ppm | |

| Myzus persicae | Hemiptera | Nymph | Topical Application | LD50: 0.08 µ g/nymph | |

| Aedes aegypti | Diptera | 4th Instar Larva | Water Treatment | LC50: 0.36 ppm |

Table 3: Antifeedant Activity of Azadirachtin

| Insect Species | Order | Life Stage | Concentration | Antifeedant Index (%) | Reference |

| Papilio demoleus | Lepidoptera | 4th Instar Larva | 200 ppm | 86.28 (24h) | [4] |

| Plutella xylostella | Lepidoptera | 3rd Instar Larva | 1.0% | 95 | [8] |

| Plutella xylostella | Lepidoptera | 4th Instar Larva | 0.6% | 85 | [8] |

| Spodoptera litura | Lepidoptera | 3rd Instar Larva | 50 ppm | 85.2 |

Table 4: Growth Regulatory Effects of Azadirachtin (EC50/IC50 Values)

| Insect Species | Order | Life Stage | Effect | Value | Reference |

| Macrosiphum rosae | Hemiptera | 2nd Instar Nymph | Feeding Deterrence | EC50: 0.80% (extract) | [9] |

| Macrosiphoniella sanbornii | Hemiptera | 2nd Instar Nymph | Feeding Deterrence | EC50: 0.84% (extract) | [9] |

| Manduca sexta | Lepidoptera | 4th Instar Larva | Molting Inhibition | IC50: 0.1 µg/g body weight | |

| Drosophila melanogaster | Diptera | 3rd Instar Larva | Pupation Inhibition | EC50: 0.1 ppm |

Experimental Protocols

The isolation and purification of azadirachtin from neem seeds is a multi-step process that requires careful execution. Below are generalized protocols for key experimental procedures.

Extraction of Azadirachtin from Neem Seeds

Caption: General workflow for the extraction of azadirachtin from neem seeds.

Protocol: Soxhlet Extraction

-

Preparation of Neem Kernels: De-pulp and dry mature neem fruits to obtain the seeds. The kernels are then separated from the seed coat and ground into a coarse powder.

-

Defatting: The powdered neem kernels are first defatted to remove the oil, which can interfere with subsequent extraction steps. This is typically done by extracting the powder with a non-polar solvent like n-hexane in a Soxhlet apparatus for 6-8 hours. The defatted material is then air-dried to remove any residual hexane.

-

Azadirachtin Extraction: The defatted neem kernel powder is then extracted with a polar solvent, most commonly methanol, in a Soxhlet apparatus for 8-12 hours.[3]

-

Solvent Removal: The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract rich in azadirachtin.

Purification of Azadirachtin

The crude extract contains a complex mixture of limonoids and other compounds. Further purification is necessary to isolate pure azadirachtin.

Protocol: Column Chromatography and Preparative HPLC

-

Solvent Partitioning: The crude methanolic extract is subjected to liquid-liquid partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., 90% aqueous methanol) to further remove residual oils and non-polar impurities. The polar layer containing the azadirachtin is collected.

-

Column Chromatography: The enriched extract is then subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a less polar solvent system (e.g., ethyl acetate-hexane mixtures) and gradually increasing the polarity to elute compounds of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing azadirachtin.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions rich in azadirachtin from the column chromatography step are pooled, concentrated, and subjected to preparative reverse-phase HPLC for final purification. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[10] The eluent is monitored with a UV detector at a wavelength of around 215-220 nm. Fractions corresponding to the azadirachtin peak are collected, and the solvent is removed to yield pure azadirachtin.

Characterization of Azadirachtin

The identity and purity of the isolated azadirachtin are confirmed using various spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the isolated compound by comparing its retention time with that of a known standard.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of azadirachtin, confirming the connectivity of atoms and the stereochemistry of the molecule.[11]

Conclusion and Future Perspectives

The journey from the traditional use of the neem tree to the isolation and characterization of azadirachtin is a testament to the power of scientific inquiry in validating and understanding traditional knowledge. Azadirachtin's complex structure and multifaceted mode of action continue to make it a subject of intense research. For drug development professionals, its potent biological activity and natural origin offer a promising scaffold for the development of new and more effective insect control agents. As the demand for sustainable and environmentally friendly pest management solutions grows, the legacy of azadirachtin, the secret of the "village pharmacy," is poised to play an even more significant role in the future of agriculture and public health.

References

- 1. eajbsf.journals.ekb.eg [eajbsf.journals.ekb.eg]

- 2. benchchem.com [benchchem.com]

- 3. synapse.koreamed.org [synapse.koreamed.org]

- 4. entomoljournal.com [entomoljournal.com]

- 5. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agriculturaits.czu.cz [agriculturaits.czu.cz]

- 7. heraldopenaccess.us [heraldopenaccess.us]

- 8. Lethal, Sublethal and Antifeedant Effects of Azadirachtin on Some Major Insect-pests: A Review [arccjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. ijcrt.org [ijcrt.org]

The Occurrence and Quantification of Nimbin: A Technical Overview for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nimbin, a prominent triterpenoid limonoid from the neem tree (Azadirachta indica), has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, antiseptic, and antifungal properties.[1] This technical guide provides a comprehensive overview of the natural sources and abundance of nimbin, detailed methodologies for its extraction and quantification, and an illustrative representation of its putative biosynthetic pathway. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of this valuable natural product.

Natural Sources and Abundance of Nimbin

Nimbin is a secondary metabolite primarily isolated from the neem tree (Azadirachta indica), a plant native to the Indian subcontinent.[1] It is found in various parts of the tree, with the highest concentrations typically observed in the seeds and oil. The abundance of nimbin can be influenced by factors such as the specific part of the tree, its age, and the geographical origin.[2] Unlike some other neem metabolites, nimbin biosynthesis does not appear to be significantly affected by environmental conditions like temperature and rainfall.[2]

Quantitative Data on Nimbin Abundance

The following table summarizes the reported concentrations of nimbin in different parts of the Azadirachta indica tree. This data has been compiled from various scientific studies to provide a comparative reference.

| Plant Part | Concentration | Notes | Reference(s) |

| Neem Oil | 0.12% | Among the metabolites in neem, nimbin is the least abundant. | [2] |

| Trunk Bark | 0.04% | - | [3][4] |

| Seed Kernels | 18.2 to 636.8 mg/kg | Significant variation observed between individual trees and provenances. | [5] |

| Bark (Hexane Fraction) | 271 µg/g | Demonstrates the potential for higher concentrations in specific extracts. | [5] |

| Neem Seed Kernels | 600 mg from 300 g | Yield from a specific solvent extraction method. | [2] |

Experimental Protocols for Nimbin Isolation and Quantification

The isolation and quantification of nimbin from its natural sources involve a multi-step process, beginning with extraction and followed by purification and analytical determination.

Extraction Methodologies

Several methods have been developed for the extraction of nimbin, each with its own advantages in terms of yield, purity, and environmental impact.

A common laboratory-scale method involves the use of organic solvents. A typical protocol is as follows:

-

Preparation of Plant Material: Neem seed kernels are powdered and defatted, often using a non-polar solvent like hexane.

-

Extraction: The defatted material is then extracted with a more polar solvent, such as methanol.[2]

-

Filtration and Concentration: The resulting extract is filtered and concentrated under reduced pressure to remove the solvent.

-

Liquid-Liquid Partitioning: The concentrated extract is partitioned between ethyl acetate and water. The nimbin-containing organic layer is collected.

-

Purification: The crude extract is further purified using column chromatography, typically with a silica gel stationary phase and a mobile phase of hexane and ethyl acetate (e.g., 70:30 v/v).[2] This step may need to be repeated to achieve high purity. Using this method, approximately 600 mg of nimbin can be obtained from 300 g of neem seed kernels.[2]

This method is favored in industrial applications due to its use of a non-toxic, non-flammable, and environmentally friendly solvent.

-

Principle: Supercritical CO₂ has solvating properties similar to liquid solvents but with higher diffusivity and lower viscosity, allowing for efficient extraction.

-

Conditions: Optimal extraction yields of approximately 85% have been reported under specific conditions: a temperature of 305 K, a pressure of 23 MPa, and a CO₂ flow rate of 0.62 cm³/min for a 2 g sample of neem seeds.[2][6]

-

Advantages: This method offers high extraction efficiency and yields a pure product without residual organic solvents.

Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely used and validated method for the quantitative analysis of nimbin.

-

Chromatographic System: An Agilent 1200 series or equivalent HPLC system is suitable.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used for separation.[7]

-

Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and Water in a 90:10 (v/v) ratio is effective.[7]

-

Flow Rate: The flow rate is typically set to 1.0 ml/min.[7]

-

Detection: UV detection at a wavelength of 214 nm is used to monitor the elution of nimbin.[7]

-

Retention Time: Under these conditions, the retention time for nimbin is approximately 2.853 minutes.[7]

-

Calibration: Quantification is achieved by creating a calibration curve using a certified reference standard of nimbin over a concentration range of 6.25-200 µg/ml.[7] The method has shown good linearity with a correlation coefficient of 0.9999.[7]

-

Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported as 0.011 µg/ml and 0.034 µg/ml, respectively.[7]

Visualizing Experimental and Biological Pathways

Experimental Workflow for Nimbin Extraction and Quantification

The following diagram illustrates the general workflow for the isolation and analysis of nimbin from neem seeds.

Caption: Workflow for Nimbin Extraction and Quantification.

Putative Biosynthetic Pathway of Nimbin

The complete biosynthetic pathway for nimbin has not been fully elucidated. However, it is known to be a C-seco limonoid derived from the triterpenoid pathway. The following diagram presents a putative pathway based on current research into limonoid biosynthesis in Azadirachta indica.

The biosynthesis of limonoids, including nimbin, originates from the mevalonate (MVA) pathway.[2] The initial steps involve the cyclization of 2,3-oxidosqualene to form the triterpenoid scaffold, tirucallol.[5][8] This precursor then undergoes a series of modifications, including oxidation and rearrangement, to form an apotirucallol backbone. Subsequent oxidation and ring-opening reactions lead to the formation of C-seco-limonoids like nimbin and salannin.[5] While the precise enzymatic steps are still under investigation, cytochrome P450 enzymes are believed to play a crucial role in these transformations.[8]

Caption: Putative Biosynthetic Pathway of Nimbin.

Conclusion

This technical guide has consolidated key information regarding the natural sources, abundance, and analysis of nimbin. The provided quantitative data, detailed experimental protocols, and visual diagrams of both the experimental workflow and the putative biosynthetic pathway offer a valuable resource for the scientific community. Further research, particularly in elucidating the complete biosynthetic pathway and exploring the full therapeutic potential of nimbin, is warranted and will undoubtedly contribute to advancements in natural product chemistry and drug development.

References

- 1. Nimbin (chemical) - Wikipedia [en.wikipedia.org]

- 2. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Nimbolide

This technical guide provides a comprehensive overview of the core physical and chemical properties of nimbolide, a potent tetranortriterpenoid derived from the leaves of the Azadirachta indica (neem) tree.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. The information is presented to facilitate further research and development of nimbolide as a potential therapeutic agent.

Physicochemical Properties

Nimbolide is a crystalline solid.[3] Key physicochemical properties are summarized in the table below, providing a foundational understanding of this complex molecule.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₇ | [1][4][5] |

| Molecular Weight | 466.5 g/mol | [3][4][5][6] |

| Melting Point | 245-247 °C | [1][7] |

| Optical Rotation | [α]D +2060 | [1][7] |

| Appearance | Colorless plates (crystallized from acetone) | [1][7] |

| Purity | ≥97% to ≥98% | [3] |

Solubility Profile

The solubility of nimbolide is a critical factor for its formulation and delivery. It is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents.[3]

| Solvent | Solubility | Source |

| Ethanol, DMSO, Dimethyl formamide (DMF) | ~10 mg/mL | [3] |

| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3] |

| DMSO | 60 mg/mL (128.61 mM) | [8] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (2.14 mM) | [8] |

It is recommended to first dissolve nimbolide in DMF and then dilute with the aqueous buffer of choice for maximum solubility in aqueous solutions.[3] Aqueous solutions are not recommended for storage for more than one day.[3]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of nimbolide. The following table summarizes key spectral data.

| Spectroscopic Technique | Key Data Points | Source |

| Infrared (IR) Spectroscopy (KBr) | Carbonyl absorptions at 1665 cm⁻¹ (cyclohexenone), 1720 cm⁻¹ (CO₂CH₃), and 1770 cm⁻¹ (γ-lactone). Additional peaks at 3050, 2980, 1438, and 953 cm⁻¹. | [1][7][9] |

| ¹H-NMR (400 MHz, CDCl₃) | Chemical shifts (δ, ppm) are available in detailed spectroscopic analyses. | [9] |

| ¹³C-NMR (100 MHz, CDCl₃) | δ (ppm): 12.89, 15.15, 17.16, 18.54, 32.14, 41.11, 41.22, 43.65, 45.27, 47.73, 49.47, 50.30, 51.76, 73.43, 82.88, 88.43, 110.32, 126.53, 131.01, 136.42, 138.87, 143.13, 144.78, 149.59, 172.96, 174.97, 200.80. | [9] |

| Mass Spectrometry (MS) | Monoisotopic [M+Na]⁺ ion at 489.204 m/z and [M+H]⁺ ion at 467.221 m/z. Product ion mass spectra show a transition at m/z 467→435. | [10][11][12] |

Signaling Pathways Modulated by Nimbolide

Nimbolide exerts its biological effects, particularly its anticancer properties, by modulating a variety of cellular signaling pathways.[1][2] These include pathways involved in inflammation, cell proliferation, apoptosis, and metastasis.

Nimbolide is a potent inhibitor of the NF-κB signaling pathway.[4] It prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][7] This inhibition leads to the downregulation of genes involved in cell proliferation, survival, angiogenesis, and metastasis.[1][7]

In addition to NF-κB, nimbolide has been shown to abrogate several other oncogenic signaling cascades, contributing to its anti-proliferative and pro-apoptotic effects.[1][7]

Experimental Protocols

The following sections detail methodologies for the extraction, purification, and analysis of nimbolide, providing a framework for researchers working with this compound.

A rapid and efficient method for extracting and purifying nimbolide from neem leaves involves Microwave-Assisted Extraction (MAE) followed by preparative thin-layer chromatography (PTLC).[13][14][15]

Materials:

-

Dried neem leaves (Azadirachta indica)

-

Ethanol

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Silica gel for PTLC (e.g., silica gel 60 PF254)

-

Microwave extraction system

-

Rotary evaporator

-

PTLC plates and chamber

Procedure:

-

Extraction:

-

Concentration:

-

The resulting solution is filtered and evaporated to dryness using a rotary evaporator to obtain the crude extract.

-

-

Purification:

-

Isolation and Characterization:

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of nimbolide in biological matrices.[12]

Materials and Instrumentation:

-

LC-MS/MS system with electrospray ionization (ESI)

-

ODS Hypersil C18 column (100 mm × 2.1 mm, 5 µm)

-

Acetonitrile

-

Formic acid

-

Water (HPLC grade)

-

Exemestane (as internal standard)

-

Mouse serum samples

Procedure:

-

Sample Preparation:

-

Protein precipitation is performed by adding acetonitrile to the serum samples (e.g., in a 3:1 volume ratio).[12]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Quantification:

References

- 1. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nimbolide | C27H30O7 | CID 12313376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agscientific.com [agscientific.com]

- 7. oncotarget.com [oncotarget.com]

- 8. Nimbolide | NF-κB Inhibitor | CDK4/6 Inhibitor | TargetMol [targetmol.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Sensitive Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Nimbolide in Mouse Serum: Application to a Preclinical Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Cytotoxicity Screening of Nimbolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbolide, a prominent limonoid derived from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention in oncological research for its potent anticancer properties.[1][2] Accumulating evidence from numerous in vitro and in vivo studies demonstrates its efficacy in inhibiting cancer cell proliferation, inducing programmed cell death (apoptosis), and preventing metastasis across a wide spectrum of cancer types.[1][3] This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of nimbolide, detailing its effects on various cancer cell lines, the experimental protocols for assessing its activity, and the key signaling pathways it modulates.

Data Presentation: In Vitro Cytotoxicity of Nimbolide

The cytotoxic potential of nimbolide has been evaluated against a multitude of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its efficacy. The IC50 values for nimbolide vary across different cancer types, with some cell lines exhibiting sensitivity in the nanomolar range.[1][4]

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Oral Cancer | SCC131 | 6 | [5] |

| SCC4 | 6.2 | [5] | |

| Leukemia | CCRF-CEM | 17.4 (± 0.6) | [6] |

| CEM/ADR5000 (multidrug-resistant) | 0.3 (± <0.01) | [6] | |

| U937 | 1-2.5 | [7] | |

| Breast Cancer | MDA-MB-231 | 3.7 (± 0.2) (ABCG2/BCRP resistant) | [6] |

| Sensitive parental line | 4.7 (± 0.05) | [6] | |

| Glioblastoma | U87.MG | 1.12 (± <0.01) | [6] |

| U87.MGΔEGFR | 3.4 (± 0.1) | [6] | |

| Colon Cancer | HCT116 p53+/+ | 0.9 (± 0.05) | [6] |

| HCT116 p53−/− | 1.8 (± 0.1) | [6] | |

| Prostate Cancer | PC-3 | 2 | |

| Du-145 | 6.86 (±0.53) at 24h; 4.97 (±0.72) at 48h | [8] | |

| Lung Cancer | A-549 | 11.16 (±0.84) at 24h; 7.59 (±0.34) at 48h | [8] |

| Bladder Cancer | EJ | ~3 | |

| 5637 | ~3 | [9] | |

| Waldenstrom Macroglobulinemia | BCWM.1 | 0.2 | [1][4] |

| Choriocarcinoma | BeWo | 1.19 | [1][2] |

| Kidney | HEK293 (non-transfected) | 0.25 (± 0.02) | [6] |

| HEK293 (ABCB5-transfected) | 14.5 (± 0.3) | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the preliminary cytotoxicity screening of nimbolide.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.[5]

-

Treatment: Treat the cells with various concentrations of nimbolide (e.g., 0-10 µM) and a vehicle control (DMSO) for specific time intervals (e.g., 24 or 48 hours).[5][8]

-

MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

-

Formazan Solubilization: Aspirate the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of nimbolide.[8]

2. Resazurin Assay

The resazurin assay is another method to measure cell viability. Viable cells reduce blue resazurin to pink, fluorescent resorufin.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay, treating cells with a range of nimbolide concentrations (e.g., 0.001 µM to 100 µM).[6]

-

Resazurin Addition: After the incubation period, add resazurin solution to each well and incubate for a specified time (typically 1-4 hours) at 37°C.

-

Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Determine cell viability based on the fluorescence intensity relative to the control and calculate the IC50 value.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of nimbolide for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

2. Caspase Activity Assay

Caspases are key mediators of apoptosis. Their activity can be measured using specific substrates that become fluorescent or colorimetric upon cleavage.

-

Cell Lysis: After nimbolide treatment, lyse the cells to release cellular proteins.

-

Substrate Addition: Add a caspase-specific substrate (e.g., for caspase-3, -8, or -9) to the cell lysate.[10]

-

Signal Detection: Measure the fluorescent or colorimetric signal generated by the cleavage of the substrate over time.

-

Data Analysis: Quantify the caspase activity relative to a control group. A significant increase in caspase activity is indicative of apoptosis induction.[10]

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the in vitro cytotoxicity of nimbolide.

Key Signaling Pathways Modulated by Nimbolide

Nimbolide exerts its anticancer effects by modulating a complex network of signaling pathways that regulate cell survival, proliferation, and apoptosis.

Caption: Key signaling pathways modulated by nimbolide leading to apoptosis.

PI3K/Akt/GSK-3β Pathway: Nimbolide has been shown to inhibit the PI3K/Akt signaling pathway.[5][11] This inhibition prevents the phosphorylation and inactivation of Glycogen Synthase Kinase-3β (GSK-3β), leading to its activation.[5] Activated GSK-3β can then promote apoptosis.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a target of nimbolide. It can induce the activation of pro-apoptotic kinases such as ERK1/2 and JNK, while inhibiting the p38 MAPK pathway in certain cancer cells.

NF-κB Pathway: Nimbolide can suppress the pro-survival NF-κB signaling pathway.[1][11] It achieves this by inhibiting the degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB and the transcription of its anti-apoptotic target genes, such as Bcl-2.[1][12]

Intrinsic and Extrinsic Apoptosis Pathways: Nimbolide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][11] It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization and the release of cytochrome c.[1][5] This, in turn, activates the caspase cascade, leading to apoptosis.[5][10] Nimbolide can also upregulate the expression of death receptors, sensitizing cancer cells to apoptosis.[1]

Conclusion

Nimbolide demonstrates significant cytotoxic and pro-apoptotic effects across a diverse range of cancer cell lines. Its ability to modulate multiple oncogenic signaling pathways underscores its potential as a promising candidate for further preclinical and clinical development. This guide provides a foundational framework for researchers and drug development professionals to design and execute preliminary cytotoxicity screenings of nimbolide, facilitating a more comprehensive understanding of its anticancer mechanisms. Further investigations into its pharmacokinetic and toxicological profiles are crucial to accelerate its transition from a promising natural compound to a clinically viable therapeutic agent.[1][7]

References

- 1. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on Molecular and Chemopreventive Potential of Nimbolide in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nimbolide, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of nimbolide towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. researchgate.net [researchgate.net]

- 9. Nimbolide Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. adtu.in [adtu.in]

- 12. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mode of Action of Azadirachtin on Insect Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadirachtin, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), stands as one of the most prominent botanical insecticides used in agriculture. Its complex mode of action, targeting multiple physiological and cellular processes in insects, makes it a subject of intense research for developing sustainable pest management strategies and novel drug candidates. This guide provides a comprehensive technical overview of the molecular and cellular mechanisms through which azadirachtin exerts its effects on insect cells. We delve into its role as an insect growth disruptor, its interference with crucial signaling pathways, its impact on cell cycle progression and apoptosis, and its effects on cytoskeletal integrity. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanisms of Azadirachtin Action

Azadirachtin's efficacy as a broad-spectrum insecticide stems from its multifaceted attack on insect physiology. It acts as a potent antifeedant, insect growth disruptor (IGD), and sterilant.[1] At the cellular level, its actions are intricate, leading to a cascade of events that culminate in developmental arrest, sterility, and cell death. The primary modes of action on insect cells can be categorized into four key areas:

-

Interference with Ecdysone Signaling: Azadirachtin structurally mimics ecdysteroids, the key hormones that govern molting and metamorphosis in insects.[2] This allows it to interfere with the ecdysone signaling pathway, a cornerstone of its insect growth regulatory effects.

-

Induction of Cell Cycle Arrest: Azadirachtin disrupts the normal progression of the cell cycle, primarily causing an accumulation of cells in the G2/M phase.[3]

-

Triggering of Apoptosis: The compound is a potent inducer of programmed cell death (apoptosis) in various insect cell lines.[4][5]

-

Disruption of Cytoskeletal Integrity: Azadirachtin has been shown to interfere with the polymerization of key cytoskeletal components like actin and tubulin.[6][7]

Interference with Ecdysone Signaling

The insect molting process is tightly regulated by the steroid hormone 20-hydroxyecdysone (20E). Azadirachtin's primary endocrine-disrupting activity is its antagonism of ecdysteroid action.[8]

Molecular Mechanism: Azadirachtin interferes with the synthesis and release of prothoracicotropic hormone (PTTH), which in turn controls the glands responsible for producing ecdysone.[8][9] Furthermore, it can directly inhibit the ecdysone 20-monooxygenase, a cytochrome P450-dependent enzyme that converts ecdysone to its active form, 20E.[10][11] Molecular docking studies suggest that azadirachtin can bind to the ecdysone receptor (EcR), acting as an antagonist and preventing the proper transcription of ecdysone-responsive genes essential for molting and development.[9][12][13] This disruption leads to failed ecdysis, developmental abnormalities, and mortality.[13]

// Nodes AZA [label="Azadirachtin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTTH [label="PTTH Release\n(Prothoracicotropic Hormone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prothoracic_Gland [label="Prothoracic Gland", fillcolor="#F1F3F4", fontcolor="#202124"]; Ecdysone_Syn [label="Ecdysone Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; E_to_20E [label="Ecdysone 20-Monooxygenase\n(Cytochrome P450)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ecdysone [label="Ecdysone", fillcolor="#FBBC05", fontcolor="#202124"]; E20 [label="20-Hydroxyecdysone (20E)\n(Active Hormone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; EcR [label="Ecdysone Receptor (EcR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Transcription of\nEcdysone-Responsive Genes", fillcolor="#F1F3F4", fontcolor="#202124"]; Molting [label="Normal Molting &\nDevelopment", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges AZA -> PTTH [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; AZA -> E_to_20E [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; AZA -> EcR [label="Antagonizes/\nBinds to", color="#EA4335", fontcolor="#EA4335", style=dashed];

PTTH -> Prothoracic_Gland [label="Stimulates"]; Prothoracic_Gland -> Ecdysone_Syn; Ecdysone_Syn -> Ecdysone; Ecdysone -> E_to_20E; E_to_20E -> E20; E20 -> EcR [label="Activates"]; EcR -> Gene_Expression [label="Initiates"]; Gene_Expression -> Molting; } t Caption: Azadirachtin's disruption of the ecdysone signaling pathway.

Cell Cycle Arrest and Apoptosis

Azadirachtin exhibits potent antiproliferative effects on insect cells by arresting the cell cycle and inducing apoptosis.[6]

Cell Cycle Arrest